1,1',3,3'-Tetramethyldibutylamine
Overview
Description
1,1’,3,3’-Tetramethyldibutylamine is a chemical compound with the molecular formula C12H27N . It is also known by other names such as 4-methyl-N-(4-methylpentan-2-yl)pentan-2-amine .
Molecular Structure Analysis
The molecular structure of 1,1’,3,3’-Tetramethyldibutylamine consists of 12 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The InChI Key is WNOMKCAADBZQOV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,1’,3,3’-Tetramethyldibutylamine has a molecular weight of 185.34948 g/mol . It has a boiling point of 201.2ºC at 760mmHg and a density of 0.782g/cm³ . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Titrations of Weak Acids
1,1',3,3'-Tetramethyldibutylamine has been explored for its utility in the titrations of weak acids. Research conducted by Caruso, Jones, and Popov (1968) revealed that this compound could effectively be used as a medium for titrations, with the hydrogen electrode showing reversible behavior in this solvent. It showed promising results in potentiometric titrations of various weak acids, demonstrating accuracy and potential for applications in analytical chemistry (Caruso, Jones, & Popov, 1968).
Photoluminescence Studies
In 2009, a study by Bruno et al. explored the structural and photoluminescence properties of a europium(III) tetrakis(beta-diketonate) complex involving tetrabutylammonium. This research provided valuable insights into the photoluminescence behavior of these complexes at different temperatures, contributing to the understanding of materials science and photophysics (Bruno et al., 2009).
Inclusion in Ionic Co-crystals
Leclercq et al. (2008) investigated the inclusion of tetrabutylammonium cation in the imidazolium/trifluoromethanesulfonate H-bonds network observed in ionic co-crystals. Their work provided insights into the structural aspects of such inclusions, which is crucial for the development of new materials with tailored properties (Leclercq et al., 2008).
Green Synthesis Methodology
Davoodnia, Zare-Bidaki, and Behmadi (2012) demonstrated the use of tetrabutylammonium hexatungstate as an efficient and green catalyst for the synthesis of 1,8-dioxodecahydroacridines. This study highlighted an environmentally friendly and sustainable approach in chemical synthesis, underlining the potential of tetrabutylammonium in green chemistry applications (Davoodnia, Zare-Bidaki, & Behmadi, 2012).
properties
IUPAC Name |
4-methyl-N-(4-methylpentan-2-yl)pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-9(2)7-11(5)13-12(6)8-10(3)4/h9-13H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOMKCAADBZQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909291 | |
Record name | 4-Methyl-N-(4-methylpentan-2-yl)pentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',3,3'-Tetramethyldibutylamine | |
CAS RN |
105-51-1 | |
Record name | N-(1,3-Dimethylbutyl)-4-methyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1',3,3'-Tetramethyldibutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,3'-Tetramethyldibutylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N-(4-methylpentan-2-yl)pentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',3,3'-tetramethyldibutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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